PF-06821497 - 1844849-11-1

PF-06821497

Catalog Number: EVT-279259
CAS Number: 1844849-11-1
Molecular Formula: C22H24Cl2N2O5
Molecular Weight: 467.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06821497 is a potent and selective EZH2 inhibitor.
Source and Classification

PF-06821497 is classified as an antineoplastic agent and falls under the category of enzyme inhibitors, specifically targeting histone methyltransferases. It has been synthesized and evaluated in preclinical studies for its efficacy against cancer cell lines and is currently being assessed in clinical trials for patients with relapsed or refractory malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-06821497 involves several key steps, employing established organic chemistry techniques. The synthetic route typically begins with the preparation of aminopyridone intermediates through peptide coupling reactions. For instance, one method includes the condensation of carbon disulfide onto acetone to form sodium bisthiolate, followed by a series of reactions including aldol condensation and cyclization to yield the desired aminopyridone structure .

Key intermediates are generated through various reactions:

  • Thiolates are capped with methyl iodide.
  • Aldol condensation with 2-cyanoacetamide leads to cyclization.
  • Protecting group strategies are employed to facilitate purification.

The final steps involve reductive amination and hydrolysis to produce PF-06821497 in significant yields .

Molecular Structure Analysis

Structure and Data

PF-06821497 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound features an indole core, which is essential for its interaction with the EZH2 enzyme. Its molecular formula is C₁₈H₁₈F₃N₃O₂, indicating the presence of trifluoroethyl groups and a piperidine moiety that enhance its pharmacological properties.

The structural representation can be summarized as follows:

  • Indole core: Central to its mechanism.
  • Piperidine side chain: Enhances solubility and binding affinity.
  • Trifluoroethyl group: Modifies lipophilicity.

The precise three-dimensional conformation plays a critical role in its inhibitory activity against EZH2 .

Chemical Reactions Analysis

Reactions and Technical Details

PF-06821497 undergoes various chemical reactions that are pivotal for its function as an EZH2 inhibitor. The primary reaction involves binding to the active site of the EZH2 enzyme, where it competes with substrates for methylation. This competitive inhibition leads to decreased levels of H3K27me3, thereby modulating gene expression profiles associated with tumorigenesis.

In vitro studies have demonstrated that PF-06821497 can effectively inhibit H3K27 trimethylation in cancer cell lines, leading to reactivation of tumor suppressor genes such as P21 . The compound's reactivity is influenced by its structural components, which facilitate strong interactions with the enzyme's active site.

Mechanism of Action

Process and Data

The mechanism by which PF-06821497 exerts its effects primarily involves inhibition of EZH2-mediated histone methylation. By binding to EZH2, PF-06821497 disrupts the normal function of the Polycomb Repressive Complex 2, leading to reduced trimethylation at H3K27. This alteration in histone modification results in:

  • Reactivation of silenced genes: Particularly those involved in cell cycle regulation and apoptosis.
  • Altered chromatin structure: Facilitating transcriptional activation of previously repressed genes.

Research indicates that this mechanism may lead to enhanced sensitivity of cancer cells to other therapeutic agents, making PF-06821497 a candidate for combination therapies in cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-06821497 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 353.35 g/mol.
  • Solubility: Exhibits good solubility in organic solvents, which aids in formulation.
  • Stability: Demonstrated stability under physiological conditions, making it suitable for therapeutic use.

These properties are critical for assessing the compound's viability as a drug candidate and its behavior within biological systems .

Applications

Scientific Uses

PF-06821497 is primarily being explored for its potential applications in cancer therapy due to its role as an EZH2 inhibitor. Its ability to modulate epigenetic regulation makes it a promising candidate for:

  • Treatment of hematological malignancies: Such as lymphomas where EZH2 mutations are prevalent.
  • Combination therapies: Enhancing efficacy when used alongside other anticancer agents.

Clinical trials are ongoing to evaluate its safety and efficacy in patients with specific types of cancer resistant to standard treatments . Additionally, research into its mechanisms may provide insights into broader applications within epigenetics and gene regulation.

Introduction to PF-06821497

Chemical Profile and Discovery

Structural Characterization of (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one

PF-06821497 is characterized by the systematic chemical name (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one, reflecting its intricate molecular architecture. This synthetic compound has the molecular formula C₂₂H₂₄Cl₂N₂O₅ and a molecular weight of 467.34 g/mol [1] [4]. Its structure incorporates several pharmacologically significant features:

  • A dichlorinated tetrahydroisoquinolinone core serving as the central scaffold that mimics the native H3K27 substrate, facilitating binding within the EZH2 catalytic pocket.
  • An (R)-configured oxetane ring linked via a methoxy-methyl bridge, which significantly enhances ligand efficiency (LipE) and optimizes pharmacokinetic properties, including metabolic stability and membrane permeability [10].
  • A methyl-substituted dihydropyridinone moiety connected to the central core via a methylene linker, contributing critical interactions within the substrate-binding cleft of EZH2.

Table 1: Key Physicochemical Properties of PF-06821497

PropertyValueSignificance
Molecular FormulaC₂₂H₂₄Cl₂N₂O₅Defines elemental composition and molecular weight
Molecular Weight467.34 g/molImpacts pharmacokinetics and drug-likeness
Systematic Name(R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-onePrecise chemical description
CAS Registry Number1844849-10-0Unique chemical identifier
Key Structural FeaturesDichlorinated isoquinolinone, (R)-oxetane, dihydropyridinoneDetermines target binding and selectivity
Configuration(R)-enantiomerCritical for potency; the (S)-enantiomer shows significantly reduced activity

The compound's stereochemistry is crucial for its inhibitory potency. The (R)-configuration at the oxetane-bearing chiral center enables optimal spatial orientation for interacting with residues lining the EZH2 substrate-binding channel. Structure-activity relationship (SAR) studies demonstrated that the (S)-enantiomer exhibits markedly reduced potency, underscoring the precision required in its synthesis [10]. Crystallographic analyses reveal that the dichlorinated isoquinolinone core establishes key van der Waals contacts with hydrophobic residues (e.g., F667, Y661) within the catalytic SET domain, while the oxetane oxygen participates in hydrogen bonding interactions critical for complex stability [7].

Rationale for EZH2-Targeted Drug Design

The development of PF-06821497 was driven by compelling biological evidence establishing EZH2 as a high-value oncology target. EZH2 serves as the catalytic engine within the multi-protein PRC2 complex, utilizing S-adenosylmethionine (SAM) as a methyl donor to mono-, di-, and tri-methylate histone H3 at lysine 27 (H3K27me1/2/3). This mark constitutes a fundamental epigenetic signal for transcriptional repression, maintaining cellular identity by silencing developmental genes and tumor suppressors [2] [9]. Oncogenic dysregulation of EZH2 manifests through two primary mechanisms:

  • Overexpression: Prevalent in diverse solid tumors (prostate, breast, lung, renal cancers), elevated EZH2 expression correlates with advanced disease stage, metastasis, and poor prognosis. This hyperactivation leads to global increases in H3K27me3 levels and consequent silencing of critical tumor suppressor genes (e.g., CDKN2A/p16, E-cadherin) and differentiation regulators [9] [10].
  • Gain-of-Function Mutations: Recurrent heterozygous missense mutations within the EZH2 SET domain (notably Y641N/F/S/C/H, A677G, A687V) occur in approximately 20-25% of germinal center-derived B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) [3] [7]. These mutations profoundly alter substrate specificity.

Wild-type EZH2 (PRC2-EZH2WT) exhibits the highest catalytic efficiency for converting unmethylated H3K27 (H3K27me0) to monomethylated H3K27 (H3K27me1), with progressively reduced efficiency for subsequent methylation steps (H3K27me1→me2→me3). In contrast, lymphoma-associated mutants like Y641N (PRC2-EZH2Y641N) display minimal activity towards H3K27me0 but exhibit dramatically enhanced efficiency in catalyzing the conversion of H3K27me1 to H3K27me2 and particularly H3K27me2 to H3K27me3 [3]. The A677G mutant possesses broad efficiency across all methylation states. Consequently, the co-existence of PRC2-EZH2WT and PRC2-EZH2Mutant within heterozygous lymphoma cells creates a hyperactive enzymatic cycle, driving abnormally high global H3K27me3 levels – a hallmark of these cancers that promotes uncontrolled proliferation by silencing tumor suppressors and differentiation genes [3] [7].

Table 2: EZH2 Dysregulation Mechanisms and Implications for Targeted Inhibition

Dysregulation MechanismPrimary Cancer AssociationsBiochemical ConsequenceRationale for PF-06821497
EZH2 OverexpressionProstate, Breast, Lung, Renal, Ovarian, Bladder cancersIncreased H3K27me3 globally; silencing of tumor suppressors (e.g., p16, E-cadherin)Reduce oncogenic H3K27me3 levels; reactivate silenced tumor suppressors
Y641 Mutations (e.g., Y641N)Germinal Center DLBCL (~22%), Follicular Lymphoma (~7%)Altered substrate specificity: Low H3K27me0→me1 activity; High H3K27me1/2→me3 activityPotent inhibition of mutant enzyme activity; disrupt cooperative hyperactivation cycle
A677G MutationDLBCL, FL (~1-3%)Increased activity across all methylation states (H3K27me0→me1→me2→me3)Direct inhibition of hyperactive mutant enzyme
A687V MutationDLBCL, FL (~1-3%)Similar to Y641: Low H3K27me0→me1 activity; Equipotent for H3K27me1→me2 and H3K27me2→me3Potent inhibition of mutant enzyme activity

PF-06821497 was designed to potently inhibit both wild-type and mutant EZH2, particularly the hyperactive Y641N mutant prevalent in lymphomas. Its high binding affinity (Ki < 0.1 nM against EZH2Y641N) stems from optimized interactions within the altered substrate-binding pocket of mutant EZH2 [1] [3] [10]. The compound effectively competes with the cofactor S-adenosylmethionine (SAM) and the lysine substrate channel, thereby blocking methyl group transfer and preventing the establishment of the repressive H3K27me3 mark. This targeted inhibition reverses the epigenetic silencing of tumor suppressor genes and disrupts the survival signals driving cancer cell proliferation [7] [9].

Epigenetic Context: PRC2 Complex and EZH2 in Oncogenesis

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator essential for maintaining cellular identity during development and differentiation. It functions as a multi-subunit histone methyltransferase complex primarily responsible for initiating and propagating the repressive H3K27me3 mark [7] [9].

Core Structure and Function: The minimal functional PRC2 core comprises four stoichiometric subunits [7]:

  • EZH1 or EZH2: The catalytic subunit harboring the SET domain responsible for H3K27 methyltransferase activity. EZH2 is the predominant isoform in proliferating tissues and cancers.
  • SUZ12 (Suppressor of Zeste 12): A critical structural scaffold essential for complex integrity and enzymatic activity. Its VEFS domain bridges the regulatory and catalytic modules.
  • EED (Embryonic Ectoderm Development): An allosteric regulator possessing a WD40 β-propeller domain that binds H3K27me3, stimulating PRC2 methyltransferase activity via a positive feedback loop.
  • RBBP4/7 (Retinoblastoma-Binding Protein 4/7): Stabilizes the complex and facilitates nucleosome binding, although dispensable for basal enzymatic activity in vitro.

Beyond this core, PRC2 associates with context-dependent accessory proteins (e.g., AEBP2, JARID2, PCL proteins - PHF1, MTF2, PHF19) that modulate its recruitment specificity, chromatin localization, and enzymatic activity [7]. Structurally, PRC2 assembles into a four-lobed architecture:

  • Catalytic Lobe: Formed by the C-terminal SET domain of EZH2, houses the active site where SAM and H3K27 bind.
  • Regulatory Lobe: Composed of EED bound to the EZH2 N-terminal domain (EBD and SANT1), mediating allosteric activation via H3K27me3 recognition.
  • Middle Lobe: Bridges regulatory and catalytic lobes via the SUZ12 VEFS domain and central domains of EZH2, stabilizing the active conformation.
  • Docking Lobe: Formed by the N-terminal region of SUZ12 and bound RBBP4/7, serving as a platform for accessory factor binding [7].

This sophisticated structural organization allows PRC2 to sense the existing chromatin state (via EED-H3K27me3 interaction) and propagate repressive marks efficiently.

EZH2/PRC2 in Cancer Pathogenesis: Aberrant PRC2 activity, primarily driven by EZH2 dysregulation, is a potent oncogenic mechanism across numerous malignancies:

  • Transcriptional Silencing: Hyperactive EZH2/PRC2 deposits excessive H3K27me3 marks at promoters of tumor suppressor genes (e.g., CDKN2A/p16INK4a, CDH1/E-cadherin, DAB2IP) and critical differentiation regulators, leading to their epigenetic silencing. This promotes uncontrolled proliferation, blocks differentiation, and facilitates epithelial-to-mesenchymal transition (EMT) and metastasis [2] [9] [10]. For instance, in aggressive prostate and breast cancers, EZH2 overexpression directly represses the ADRB2 tumor suppressor, enhancing oncogenic signaling.
  • Non-Histone Methylation: EZH2 can methylate non-histone substrates. Methylation of transcription factor GATA4 attenuates its activity, contributing to aberrant gene expression programs in cancer cells [9].
  • PRC2-Independent Oncogenic Roles: In specific contexts, notably castration-resistant prostate cancer (CRPC), phosphorylated EZH2 (p-EZH2) acts as a direct transcriptional co-activator for the androgen receptor (AR), driving expression of pro-survival genes independent of its methyltransferase activity [9].
  • Synthetic Lethality: Tumors harboring inactivating mutations in other epigenetic regulators (e.g., SWI/SNF complex components like ARID1A, or H3K27 demethylases like UTX/KDM6A) exhibit heightened dependence on EZH2 activity, creating opportunities for synthetic lethal therapeutic strategies with EZH2 inhibitors [2] [3].

Table 3: Cancer Types Associated with EZH2 Dysregulation and Key Mechanisms

Cancer TypeEZH2 AlterationKey Oncogenic MechanismsTherapeutic Relevance of PF-06821497
Follicular Lymphoma (FL), Germinal Center DLBCLY641, A677, A687 mutations; OverexpressionCooperating PRC2 mutants → H3K27me3 hyperaccumulation → Silencing of differentiation genes & tumor suppressorsHigh potency against mutant EZH2; reverses silencing; robust tumor growth inhibition
Castration-Resistant Prostate Cancer (CRPC)OverexpressionPRC2-dependent: Silencing of tumor suppressors (e.g., DAB2IP); PRC2-independent: AR co-activationTargets both canonical (methyltransferase) and non-canonical (co-activator) roles
Small Cell Lung Cancer (SCLC)OverexpressionSilencing of neuroendocrine differentiation regulators and tumor suppressorsReversal of epigenetic silencing; preclinical tumor growth inhibition
Breast Cancer (Basal-like/TNBC)OverexpressionSilencing of ERα; Promotion of EMT; Co-activation of NF-κB/β-catenin signalingInhibits EMT and metastatic progression; potential synergy with other agents
Ovarian Clear Cell CarcinomaOverexpressionSynthetic lethality with ARID1A mutations (SWI/SNF deficiency)Exploits epigenetic vulnerability in ARID1A-mutant tumors

PF-06821497 exerts its anti-tumor effects by specifically disrupting this oncogenic EZH2 activity. By binding tightly within the EZH2 catalytic SET domain, it competitively inhibits the methyltransferase function of both wild-type and mutant PRC2 complexes [1] [10]. This inhibition leads to a rapid decrease in global H3K27me3 levels, reactivation of epigenetically silenced tumor suppressor and differentiation genes, and ultimately, cell cycle arrest and apoptosis in EZH2-dependent cancer cells. Preclinical studies demonstrate its robust tumor growth inhibition in xenograft models derived from lymphomas harboring EZH2Y641N mutations and solid tumors exhibiting EZH2 overexpression, such as CRPC and SCLC [1] [6] [10]. Its ongoing clinical evaluation (e.g., NCT03460977) focuses on malignancies where the PRC2-EZH2 axis is a well-validated driver, leveraging the compound's exquisite potency and selectivity to reverse pathogenic epigenetic programming [4] [6].

Table 4: Key Characteristics of PF-06821497 (Mevrometostat)

CharacteristicDetail
Chemical ClassSmall molecule inhibitor
TargetEZH2 (Enhancer of Zeste Homolog 2); catalytic subunit of PRC2
Primary MechanismPotent, selective, competitive inhibition of EZH2 methyltransferase activity (wild-type and mutant)
Key PotencyKi < 0.1 nM against mutant EZH2 (Y641N)
AdministrationOral
Developmental StageClinical trials (Phase 1/2)
Primary Indications (Under Investigation)Relapsed/Refractory Follicular Lymphoma, Metastatic Castration-Resistant Prostate Cancer (mCRPC), Small Cell Lung Cancer (SCLC)
Biological OutcomeReduction of global H3K27me3 levels; Reactivation of silenced tumor suppressor genes

Properties

CAS Number

1844849-11-1

Product Name

PF-06821497

IUPAC Name

5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

Molecular Formula

C22H24Cl2N2O5

Molecular Weight

467.343

InChI

InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m0/s1

InChI Key

RXCVUHMIWHRLDF-FQEVSTJZSA-N

SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC

Solubility

Soluble in DMSO

Synonyms

PF-06821497; PF06821497; PF 06821497; PF-6821497; PF6821497; PF 6821497.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.